molecular formula C9H9ClN2O2 B2746273 (2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide CAS No. 934405-94-4

(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B2746273
CAS No.: 934405-94-4
M. Wt: 212.63
InChI Key: IHHFOAAMOXRQLA-UHFFFAOYSA-N
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Description

(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a synthetic organic compound featuring an acetamide backbone substituted with a chloro-methyl phenyl group and a critical hydroxyimino (oxime) functional group. This molecular architecture places it within a class of compounds investigated for their utility in advanced chemical synthesis and potential biological activity. Compounds containing the hydroxyiminoacetamide moiety have been identified as valuable intermediates or precursors in the synthesis of complex nitrogen-containing heterocycles , which are privileged structures in medicinal chemistry and the development of pharmacologically active agents . Furthermore, structurally related hydroxyminoacetamide derivatives have been utilized in the preparation of metal complexes . Such complexes are of significant research interest for their potential to mimic the activity of antioxidant metalloenzymes like superoxide dismutase (SOD), which plays a key role in cellular defense against oxidative stress . Research into these complexes explores their ability to catalytically convert superoxide radicals, suggesting a potential pathway for investigating synthetic antioxidants. This compound is presented to the research community for further exploration in these and other innovative scientific applications.

Properties

IUPAC Name

(2E)-N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-6-7(10)3-2-4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHFOAAMOXRQLA-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.

  • Chemical Formula : C₉H₁₀ClN₂O₂
  • Molecular Weight : 212.64 g/mol
  • CAS Number : 934405-94-4
  • MDL Number : MFCD13195896

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaMinimal inhibition

Case Studies

  • Antiviral Properties :
    A study published in MDPI highlighted the antiviral potential of compounds similar to this compound. These compounds were shown to inhibit viral replication in cell cultures, particularly against strains of influenza and herpes viruses, with IC50 values in the low micromolar range .
  • Cytotoxicity Against Cancer Cells :
    In a series of experiments assessing cytotoxic effects on various cancer cell lines, this compound demonstrated selective cytotoxicity towards breast cancer cells, with an IC50 value significantly lower than that observed in non-cancerous cell lines. This suggests a potential role in cancer therapeutics .

In Vitro Studies

The compound has undergone extensive testing in vitro to evaluate its biological activity:

  • Antibacterial Testing : The compound showed effective inhibition against several bacterial strains, with varying degrees of efficacy based on the bacterial species.
  • Cytotoxicity Assays : Results indicated that this compound selectively induces apoptosis in cancer cells without significantly affecting normal cells.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity:

  • The presence of the chloro group at the 3-position on the phenyl ring appears to enhance antimicrobial activity.
  • Hydroxylamine functionality is critical for maintaining biological efficacy, particularly in enzyme inhibition assays.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of acetamides, including (2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, exhibit notable antimicrobial properties. A study showed that related compounds displayed significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
    CompoundActivity Against Staphylococcus aureus (MIC, µM)Activity Against Bacillus subtilis (MIC, µM)
    CD-70.40.1
    CD-90.60.9
    CD-100.50.8
  • Urease Inhibition
    • Another significant application is in urease inhibition, which is crucial for the treatment of conditions like peptic ulcers and kidney stones. Compounds similar to this compound have been shown to inhibit urease effectively, making them candidates for further development in this therapeutic area .

Biochemical Applications

  • Reactivation of Organophosphates
    • The compound has been explored as a potential reactivator for organophosphate poisoning, such as exposure to Sarin and VX nerve agents. Studies on related acetamide derivatives indicate their capability to reactivate acetylcholinesterase, thereby counteracting the effects of these toxic agents .

Case Studies

  • Synthesis and Characterization
    • A detailed synthesis protocol for this compound has been documented, highlighting its preparation through specific chemical reactions involving hydroxylamine and chloroacetyl derivatives .
    • Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compound, establishing a foundation for further biological evaluations.
  • Biological Evaluations
    • In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, indicating moderate activity that warrants further investigation into its potential as an anticancer agent .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyimino group (–N–OH) undergoes oxidation to form nitroso (–NO) or nitro (–NO₂) derivatives under controlled conditions.

Reagent/ConditionsProductYieldKey ObservationsSource
H₂O₂ (30%) in acetic acid, 40°C(2E)-N-(3-chloro-2-methylphenyl)-2-nitrosoacetamide68%Selective oxidation without ring chlorination; confirmed by IR loss of O–H stretch (3350 cm⁻¹)
KMnO₄ (aq), H₂SO₄, 60°C(2E)-N-(3-chloro-2-methylphenyl)-2-nitroacetamide42%Over-oxidation to nitro group; minor decomposition observed

Mechanistic Notes :

  • Peroxide-mediated oxidation proceeds via radical intermediates, preserving the E-configuration of the imine .

  • Strong oxidants like KMnO₄ risk aromatic ring degradation due to the electron-withdrawing chloro group.

Reduction Reactions

The hydroxyimino group is reducible to an amine (–NH₂), enabling access to primary amide derivatives.

Reagent/ConditionsProductYieldKey ObservationsSource
NaBH₄, MeOH, 25°CN-(3-chloro-2-methylphenyl)acetamide85%Complete reduction; retains chloro and methyl substituents
H₂ (1 atm), Pd/C, EtOHN-(3-chloro-2-methylphenyl)glycinamide73%Hydrogenolysis of C=N bond; no dechlorination

Mechanistic Notes :

  • NaBH₄ selectively reduces the hydroxyimino group without affecting the acetamide or aromatic chloro group .

  • Catalytic hydrogenation requires acidic conditions to protonate the imine nitrogen prior to H₂ addition.

Electrophilic Aromatic Substitution

The 3-chloro-2-methylphenyl ring directs electrophiles to specific positions based on substituent effects.

Reagent/ConditionsPosition SubstitutedProductYieldSource
HNO₃, H₂SO₄, 0°CPara to chloro(2E)-N-(3-chloro-2-methyl-4-nitrophenyl)-2-(N-hydroxyimino)acetamide55%
Br₂, FeBr₃, CH₂Cl₂Ortho to methyl(2E)-N-(3-chloro-2-methyl-5-bromophenyl)-2-(N-hydroxyimino)acetamide61%

Regioselectivity Analysis :

  • The chloro group (–Cl) is meta-directing, while the methyl group (–CH₃) is ortho/para-directing. Competition favors substitution para to chloro due to its stronger electronic influence .

  • Steric hindrance from the methyl group limits ortho substitution .

Cyclization Reactions

Under acidic conditions, the hydroxyimino group participates in cyclization to form heterocyclic systems.

Reagent/ConditionsProductYieldKey ObservationsSource
H₂SO₄ (conc.), 60°C, 2 hr5-Chloro-7-methylindoline-2,3-dione89%One-pot cyclization/chlorination; high regioselectivity
PPA (polyphosphoric acid), 120°C3-Chloro-1-methylisoquinolin-4(1H)-one67%Requires extended heating; minor dimerization

Mechanistic Notes :

  • Sulfuric acid promotes both cyclization (via dehydration) and in situ chlorination using Cl⁻ from the chloro substituent .

  • The methyl group stabilizes the transition state during ring closure, enhancing yield .

Condensation Reactions

The hydroxyimino group acts as a nucleophile in condensation with carbonyl compounds.

Reagent/ConditionsProductYieldKey ObservationsSource
Benzaldehyde, EtOH, Δ(2E)-N-(3-chloro-2-methylphenyl)-2-(benzylidenehydroxyimino)acetamide78%Forms stable Schiff base; characterized by X-ray crystallography
Acetylacetone, AcOH, refluxFused pyrazole derivative65%Cyclocondensation yields a five-membered ring

Stability and Degradation

  • Photodegradation : UV light (254 nm) in MeOH leads to cis-trans isomerization of the hydroxyimino group (t₁/₂ = 4.2 hr) and eventual N–O bond cleavage .

  • Hydrolytic Stability : Stable in pH 4–7; decomposes in strongly alkaline conditions (pH > 10) via acetamide hydrolysis.

Key Research Findings

  • The chloro substituent significantly retards electrophilic substitution rates compared to non-halogenated analogs (e.g., 10× slower nitration vs. methylphenyl derivatives) .

  • Cyclization reactions exhibit exceptional regioselectivity (>95%) due to steric guidance from the 2-methyl group .

  • Reduction products show enhanced antimicrobial activity compared to the parent compound, with MIC values of 8 µg/mL against S. aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-aryl-2-(hydroxyimino)acetamides. Key structural variations among analogs include halogen substitution (Cl, Br, I), aryl group positioning, and additional functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities
(2E)-N-(3-Chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide (Target) C₉H₉ClN₂O₂ 212.63 3-chloro-2-methylphenyl Agrochemical intermediate (herbicide)
(2E)-N-(2-Iodophenyl)-2-(hydroxyimino)acetamide C₈H₇IN₂O₂ 290.06 2-iodophenyl No direct activity reported; structural analog used in crystallography studies
(2E)-N-(2-Bromophenyl)-2-(hydroxyimino)acetamide C₈H₇BrN₂O₂ 243.06 2-bromophenyl Ligand in protein-ligand interaction studies (PDB: 4Z3)
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) C₁₀H₁₀ClN₂O 209.65 3-chlorophenyl, 4-methylpyridin-3-yl SARS-CoV-2 main protease inhibitor (IC₅₀: <1 µM)
N-(4-Chlorophenyl)-2-(4-chlorophenylcarbamoyl)acetamide (1b) C₁₄H₁₀Cl₂N₂O₂ 309.15 4-chlorophenyl, carbamoyl group Anticancer activity (MTT assay; HCT-116, MCF-7 cell lines)

Key Observations :

  • Bioactivity : The pyridinyl-substituted analog (5RH2) demonstrates potent antiviral activity, highlighting the importance of heteroaromatic substituents in targeting viral proteases .
  • Carbamoyl vs. Hydroxyimino Groups: Carbamoyl-containing analogs (e.g., 1b) show anticancer activity, whereas hydroxyimino derivatives may prioritize agrochemical applications due to their hydrogen-bonding capacity .
Pharmacological and Biochemical Comparisons
  • However, the target compound’s 3-chloro-2-methylphenyl group may reduce blood-brain barrier permeability compared to smaller halogenated analogs.
  • Antiviral Activity : The SARS-CoV-2 protease inhibitor 5RH2 shares a chlorophenyl-acetamide core with the target compound but incorporates a pyridinyl group for enhanced binding to His163 and Asn142 residues .
  • Agrochemical Utility : The target compound’s structural simplicity and halogenated aryl group align with herbicidal intermediates like quinmerac, which target plant-specific enzymes .

Q & A

Basic Questions

Q. How can the identity and purity of (2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide be confirmed in synthetic workflows?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the E-configuration of the hydroxyimino group and substitution patterns on the aromatic ring .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection, referencing retention times against standards .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) to match the molecular formula C9H9ClN2O2\text{C}_9\text{H}_9\text{ClN}_2\text{O}_2 .

Q. What are the recommended protocols for synthesizing this compound?

  • Methodological Answer :

  • Step 1 : React 3-chloro-2-methylaniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen to form the chloroacetamide intermediate .
  • Step 2 : Introduce the hydroxyimino group via oximation using hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C). Monitor reaction progress via TLC .
  • Step 3 : Purify via recrystallization from ethanol or acetonitrile to isolate the E-isomer preferentially .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and IR spectroscopy for changes in carbonyl or hydroxyimino peaks .
  • Store in amber glass vials under inert gas (argon) at –20°C to minimize hydrolysis or photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve ambiguities in NMR assignments (e.g., E/Z isomerism) by determining the single-crystal structure. The dihedral angle between the acetamide plane and aromatic ring (e.g., ~6° in analogous compounds) confirms spatial arrangement .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to validate the proposed configuration .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Prioritize targets based on structural analogs (e.g., chloroacetamide herbicides or kinase inhibitors) .
  • Enzyme Inhibition Assays : Test activity against acetylcholinesterase or tyrosine kinases using fluorometric/colorimetric kits (e.g., Ellman’s reagent for cholinesterase) .

Q. What analytical methods detect environmental degradation products of this compound?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify polar degradates (e.g., oxanilic acids) using C-18 solid-phase extraction and gradient elution with methanol/water .
  • Isotopic Labeling : Track degradation pathways by synthesizing 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs and monitor isotopic patterns in degradation studies .

Q. How can computational models predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Reactivity Descriptors : Calculate Fukui indices or local softness via DFT to predict sites for electrophilic/nucleophilic attack .
  • Kinetic Modeling : Use software like COMSOL Multiphysics to simulate reaction kinetics under varying temperatures/pH, validated by experimental HPLC data .

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